molecular formula C10H10BrClN4 B1400444 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1192711-67-3

5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1400444
CAS No.: 1192711-67-3
M. Wt: 301.57 g/mol
InChI Key: OZRNLVZXXASLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a versatile chemical intermediate based on the privileged 7H-pyrrolo[2,3-d]pyrimidine scaffold, a core structure recognized for its broad spectrum of bioactivities in medicinal chemistry . This compound is of significant interest in early-stage drug discovery, particularly for the development of novel therapeutic agents targeting infectious diseases. Its molecular architecture, featuring a bromo-chloro substitution pattern and a cyclobutylamine moiety, makes it a valuable synthon for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create diverse libraries for biological screening . The pyrrolo[2,3-d]pyrimidine scaffold is extensively investigated as a core structure in the design of bumped kinase inhibitors (BKIs) for pathogenic parasites . Research on closely related analogues has demonstrated potent inhibitory activity against Plasmodium falciparum calcium-dependent protein kinases (PfCDPK1 and PfCDPK4), which are validated targets for transmission-blocking antimalarial drugs . These kinases are crucial for male gametocyte exflagellation and zygote development in the malaria parasite lifecycle. The scaffold's ability to occupy the hydrophobic pocket adjacent to the gatekeeper residue of PfCDPK4, due to its specific steric and electronic properties, allows for selective kinase inhibition and presents a promising strategy for combating malaria . Furthermore, this compound family shows substantial promise in broader antimicrobial applications, including the development of new agents to address antibacterial and antifungal resistance . The strategic halogenations at the 5- and 2-positions of the pyrrolo[2,3-d]pyrimidine core provide synthetic handles for structure-activity relationship (SAR) exploration, enabling researchers to optimize potency, selectivity, and physicochemical properties. This product is intended for research and development purposes exclusively and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN4/c11-6-4-13-8-7(6)9(16-10(12)15-8)14-5-2-1-3-5/h4-5H,1-3H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRNLVZXXASLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC(=NC3=C2C(=CN3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core. One common approach is the cyclization of appropriately substituted pyrroles with halogenated precursors under controlled conditions.

Industrial Production Methods: In an industrial setting, the production process would be scaled up, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine or chlorine atoms to their respective oxo derivatives.

  • Reduction: Reduction of the halogenated groups to form corresponding hydroxyl or amino groups.

  • Substitution: Replacement of the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: Nucleophilic substitution reactions using amines, alcohols, or thiols.

Major Products Formed:

  • Oxidation: 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-one.

  • Reduction: 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol or 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

  • Substitution: Various substituted pyrrolopyrimidines depending on the nucleophile used.

Scientific Research Applications

Biological Activities

5-Bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been investigated for its potential biological activities, particularly as an inhibitor of various kinases involved in cell signaling pathways. These properties suggest its utility in developing therapeutic agents against different types of cancer.

Kinase Inhibition

The compound has shown promise as a kinase inhibitor, which is crucial for regulating cell division and survival. By inhibiting specific kinases, it may help in controlling the proliferation of cancer cells. Research indicates that modifications to this compound can enhance its efficacy against specific cancer types by improving binding affinity to target proteins.

Anticancer Properties

Studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity towards cancer cells. The ability to modify its structure allows researchers to optimize its therapeutic potential while minimizing side effects.

Case Studies

Several studies have focused on the therapeutic implications of this compound:

  • In vitro Studies : Laboratory experiments have shown that derivatives exhibit selective toxicity towards various cancer cell lines while sparing normal cells.
  • Mechanistic Studies : Research exploring the binding affinity of this compound to target kinases has provided insights into its mechanism of action, guiding further drug design efforts.
  • Preclinical Trials : Initial trials have suggested potential efficacy in animal models, paving the way for clinical development.

Mechanism of Action

The mechanism by which 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolopyrimidine Core

Table 1: Key Structural Differences
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 5-Br, 2-Cl, N-cyclobutyl (4) C₁₀H₁₀BrClN₄ 301.58 High reactivity, moderate lipophilicity
2-Chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, N-piperidinyl (4) C₁₁H₁₃ClN₄ 236.71 Increased basicity due to piperidine
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-Br, N-methyl (7) C₇H₈BrN₄ 228.07 Reduced steric hindrance, higher solubility
N4-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-BrPh (4) C₁₂H₁₀BrN₄ 289.14 Planar aryl group, potential π-π stacking
Key Insights :
  • N-Substituents : The cyclobutyl group in the target compound balances steric bulk and lipophilicity compared to piperidinyl (more basic) or methyl (smaller, less bulky) .
  • Halogen Effects : Bromine at position 5 enhances electrophilicity for Suzuki couplings, while chlorine at position 2 stabilizes the pyrimidine ring .
  • Aryl vs. Cycloalkyl : Aryl-substituted analogs (e.g., N4-(4-bromophenyl)) exhibit planar geometries suited for flat binding pockets, whereas cycloalkyl groups may improve metabolic stability .
Key Insights :
  • The target compound’s synthesis parallels that of cyclopentyl analogs but requires longer reaction times due to cyclobutylamine’s lower nucleophilicity .
  • Buchwald-Hartwig coupling is preferred for aryl-substituted derivatives, offering regioselectivity .
Table 3: Property Comparison
Compound Name logP (Predicted) Solubility (µg/mL) Reported Activity
Target Compound 2.8 <10 (PBS) Kinase inhibition (hypothetical)
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 1.2 >100 Anticancer (NCI data)
ABT 702 Dihydrochloride 3.5 25 (DMSO) Adenosine kinase inhibitor
Key Insights :
  • The target compound’s higher logP (2.8 vs. 1.2 for methyl analog) reflects enhanced membrane permeability but lower aqueous solubility .
  • Halogenation correlates with kinase target engagement, as seen in ABT 702 (bromophenyl group) .

Biological Activity

5-Bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 1192711-67-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Characteristics

Molecular Formula: C10H10BrClN4
Molecular Weight: 301.57 g/mol
Structure: The compound features a bromine atom at the 5-position and a chlorine atom at the 2-position, with a cyclobutyl group attached to the nitrogen atom in the pyrrolo[2,3-d]pyrimidine framework.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. One common method includes:

  • Formation of the pyrrolo[2,3-d]pyrimidine core through condensation reactions.
  • Halogenation at specific positions to introduce bromine and chlorine.
  • Cyclization to incorporate the cyclobutyl group.

These steps may vary based on the reagents used and desired yields.

This compound has been identified as an inhibitor of certain kinases involved in cell signaling pathways that regulate cell division and survival. This inhibition suggests its potential utility in developing therapeutic agents against various cancers. The compound's structure allows for modifications that could enhance efficacy or reduce side effects in therapeutic contexts.

Inhibition Studies

Research indicates that this compound exhibits significant binding affinity to various biological targets, particularly kinases. Interaction studies have shown that it can inhibit kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. Such properties are particularly relevant in oncology, where uncontrolled cell division is a hallmark of cancer.

Case Studies

  • Cancer Cell Lines: In vitro studies have demonstrated that this compound effectively inhibits the growth of multiple cancer cell lines by inducing apoptosis and blocking cell cycle progression.
  • Animal Models: Preliminary in vivo studies using mouse models have shown promising results in reducing tumor growth when administered alongside conventional chemotherapeutic agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-Bromo-4-chloro-N-cyclobutyl-pyrimidin-4-amineC10H10BrClN4Similar halogenation pattern
5-Bromo-2-chloro-N-cyclopentyl-pyrimidin-4-aminesC9H11BrClN3Different cyclic amine group
7H-Pyrrolo[2,3-d]pyrimidin-4-aminesC6H6N4Core structure without substitutions

The unique combination of bromine and chlorine atoms along with the cyclobutyl group enhances its selectivity and potency as a therapeutic agent compared to its analogs.

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

The synthesis typically involves halogenation and cyclocondensation steps. Key factors include:

  • Catalyst selection : Diisopropylethylamine (DIPEA) is often used to enhance nucleophilic substitution efficiency .
  • Solvent and temperature : Polar aprotic solvents (e.g., THF) at 23–70°C improve reaction rates and yields .
  • Substituent compatibility : The cyclobutyl group requires careful protection during bromination to avoid ring-opening side reactions .

Q. Example Table: Reaction Conditions for Intermediate Synthesis

StepReactantsSolventCatalystTemp (°C)Yield (%)Source
15-Bromo-2-chloro-pyrimidin-4-yl-amine, crotonic acidTHFDIPEA7081
2Cyclobutylamine, THFTHFNone2377

Q. How is the structural integrity of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming bond angles, torsion angles, and stereochemistry. For example:

  • Geometric parameters : C–N bond lengths (~1.34 Å) and Br–C–Cl angles (~120°) align with pyrrolopyrimidine derivatives .
  • Crystallographic software : Programs like SAINT and SADABS refine data to resolve ambiguities in electron density maps .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during halogenation?

Side reactions (e.g., over-bromination or dehalogenation) arise from:

  • Electrophilic competition : Bromine may attack C5 or C7 positions depending on solvent polarity .
  • Temperature sensitivity : Elevated temps (>80°C) promote Cl/Br exchange via radical intermediates, detectable via LC-MS .
    Mitigation : Use low temps (≤50°C) and stoichiometric control of N-bromosuccinimide .

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations assess:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to Suzuki-Miyaura coupling .
  • Solvent effects : PCM models simulate THF’s role in stabilizing transition states .
    Validation : Compare computed activation energies (~25 kcal/mol) with experimental kinetics .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may stem from:

  • Assay interference : Redox-active impurities (e.g., residual Pd catalysts) skew cell viability results .
  • Target promiscuity : Off-target effects on adenosine kinases vs. tubulin polymerization require orthogonal assays (e.g., SPR vs. immunofluorescence) .
    Recommendation : Include negative controls (e.g., parent scaffold without substituents) to isolate bioactivity .

Q. How does substituent variation impact metabolic stability?

  • Cyclobutyl vs. cyclopentyl groups : Smaller rings enhance microsomal stability (t1/2 = 120 vs. 90 min) due to reduced CYP3A4 binding .
  • Halogen positioning : 2-Cl improves solubility but increases glucuronidation rates in hepatocyte assays .
    Data Table: Metabolic Parameters
SubstituentMicrosomal t1/2 (min)Aqueous Solubility (µg/mL)CYP3A4 Inhibition (%)
Cyclobutyl12015.218
Cyclopentyl909.832
Source

Q. What advanced techniques characterize degradation pathways under acidic conditions?

  • LC-HRMS/MS : Identifies hydrolytic cleavage products (e.g., pyrrole ring opening at pH < 3) .
  • NMR kinetics : Track real-time degradation using 1H-NMR (e.g., loss of cyclobutyl signals at δ 3.2 ppm) .

Methodological Guidance

Q. How to design a scalable purification protocol for this compound?

  • Chromatography : Reverse-phase HPLC (C18 column, MeCN/H2O gradient) resolves halogenated impurities .
  • Crystallization : Use ethanol/water (4:1) to exploit solubility differences between the product and byproducts .

Q. What spectroscopic methods differentiate regioisomers?

  • 13C-NMR : C5-Br vs. C7-Br isomers show distinct shifts (δ 115 vs. 122 ppm) .
  • IR spectroscopy : C–Br stretching frequencies (~560 cm⁻¹) vary with substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.